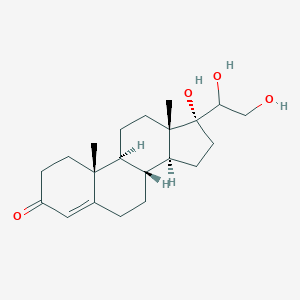
17,20,21-Trihydroxypregn-4-en-3-one
Descripción general
Descripción
17,20,21-Trihydroxypregn-4-en-3-one is a steroid that has been studied in the context of reproductive biology. It is considered to be a potential maturation-inducing steroid in certain fish species, such as the Atlantic cod Gadus morhua. The compound has been synthesized and analyzed through various methods to understand its role and properties in biological systems .
Synthesis Analysis
The synthesis of 17,20,21-Trihydroxypregn-4-en-3-one has been achieved through different pathways. In the ovaries of Atlantic cod, it was produced by incubating tritiated 17-hydroxypregn-4-ene-3,20-dione with the ovarian tissue, which resulted in the formation of 17,20,21-Trihydroxypregn-4-en-3-one along with other intermediates like 11-deoxycortisol. This synthesis pathway indicates the biological relevance of the compound in the reproductive process of the fish . Another study reported the enzymatic preparation of a closely related compound, 17α, 20β, 21-trihydroxypregn-4 [14C] en-3, 11-dione, using cortisone in a water-organic solvent heterogeneous system, which suggests a method for preparative purposes .
Molecular Structure Analysis
The molecular structure of 17,20,21-Trihydroxypregn-4-en-3-one has been elucidated using X-ray crystallography. The analysis revealed that the compound forms a six-membered ring structure involving the 17- and 21-hydroxy groups. The dioxaborinane ring, which is part of the structure, exhibits an envelope-like conformation. This detailed structural information is crucial for understanding the chemical behavior and interaction of the steroid with biological molecules .
Chemical Reactions Analysis
The chemical reactions involving 17,20,21-Trihydroxypregn-4-en-3-one and related compounds have been explored in several studies. For instance, the synthesis of related steroids has been carried out using reactions such as the 'hypoiodite reaction' and Henbest acetoxylation, which involve complex steps like oxidation and alkaline cleavage. These reactions highlight the synthetic versatility of steroids and the possibility of generating various derivatives with potentially different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 17,20,21-Trihydroxypregn-4-en-3-one are inferred from its synthesis and structural analysis. The compound's ability to form specific ring structures and the presence of multiple hydroxy groups suggest that it is likely to be polar and capable of forming hydrogen bonds. These properties would influence its solubility, reactivity, and interaction with enzymes and receptors in biological systems. The enzymatic synthesis method also indicates that the compound can be produced in small volumes, which is advantageous for laboratory preparations .
Aplicaciones Científicas De Investigación
Enzymatic Activity and Steroid Metabolism : This compound is identified in the enzymatic conversion processes involving steroids. For instance, Townsley et al. (1964) noted its formation from Compound S in a cell-free system from Curvularia lunata, highlighting its role in steroid metabolism and enzymatic activity (Townsley, Brodie, Hayano, & Dorfman, 1964).
Chemical Properties and Biological Activities : The compound has been studied for its chemical properties and biological activities, as mentioned by Guggenheim, Leibowitz, and Rakover (1953) (Guggenheim, Leibowitz, & Rakover, 1953).
Microbial Metabolism : The metabolism of this compound by microorganisms is of interest, as explored by Schwarz, Ulrich, and Syhora (1964). They discussed the microbial 11-hydroxylation of related steroids and the identification of 17α, 21-dihydroxypregn-4-ene-3, 20-dione derivatives (Schwarz, Ulrich, & Syhora, 1964).
Role in Teleost Fish : Scott, Sumpter, and Stacey (2010) reviewed the function of similar compounds in teleost fish, suggesting roles in oocyte maturation, sperm motility enhancement, and as pheromones in certain species (Scott, Sumpter, & Stacey, 2010).
Synthesis in Atlantic Cod Ovaries : Tveiten, Frantzen, Scott, and Scott (2010) studied the synthesis of 17,20beta,21-trihydroxypregn-4-en-3-one in Atlantic cod ovaries, suggesting its importance in oocyte final maturation (Tveiten, Frantzen, Scott, & Scott, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-18,22,24-25H,3-10,12H2,1-2H3/t15-,16+,17+,18?,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFSGLNHLVHCFT-WMSSUOLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17,20,21-Trihydroxypregn-4-en-3-one | |
CAS RN |
5786-59-4 | |
| Record name | 17,20,21-Trihydroxy-4-pregnen-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



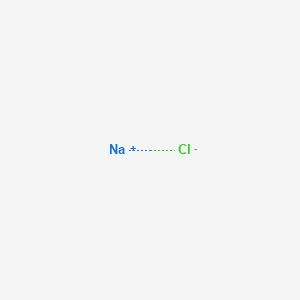
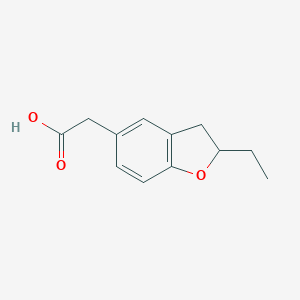
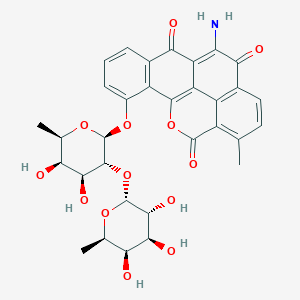
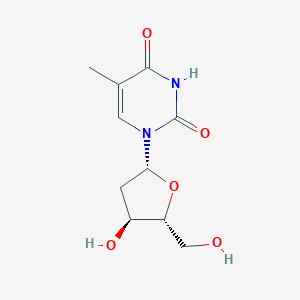
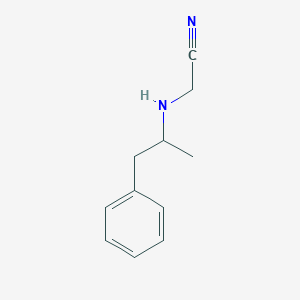
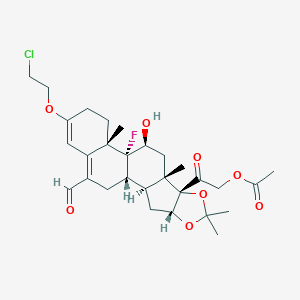
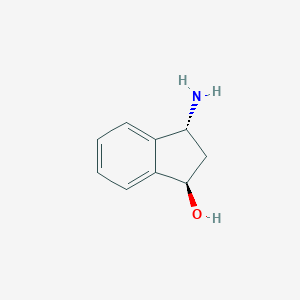
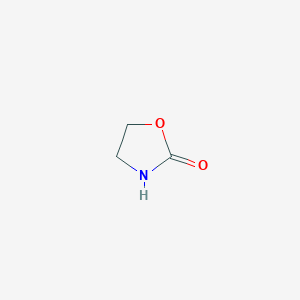
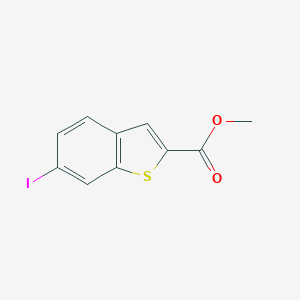
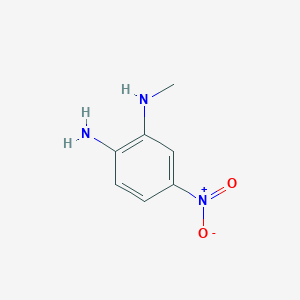
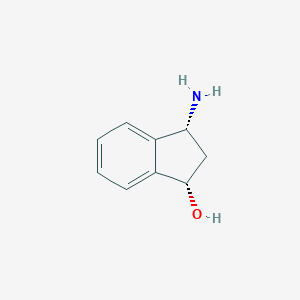
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)